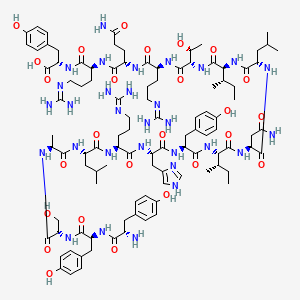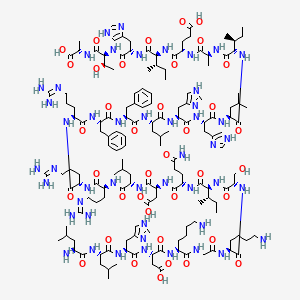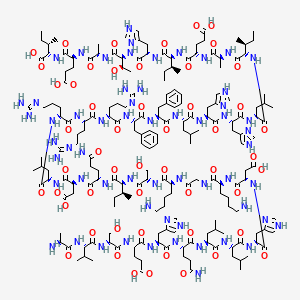
PTHrP (1-36)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parathyroid hormone-related protein (1-36) is a peptide hormone that shares structural similarities with parathyroid hormone. It was originally discovered as a systemic humoral factor released by tumor cells responsible for humoral hypercalcemia of malignancy. Parathyroid hormone-related protein (1-36) plays a crucial role in regulating cell growth, differentiation, and cell death. It binds to the type 1 parathyroid hormone receptor, influencing various physiological processes such as bone remodeling, calcium transport, and vascular smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parathyroid hormone-related protein (1-36) is synthesized using solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The synthesis involves the use of protecting groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the solid support and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of parathyroid hormone-related protein (1-36) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as preparative high-performance liquid chromatography, are employed to obtain the final product suitable for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions: Parathyroid hormone-related protein (1-36) primarily undergoes binding reactions with its receptor, the type 1 parathyroid hormone receptor. This interaction triggers a cascade of intracellular signaling pathways, including the cyclic adenosine monophosphate-protein kinase A pathway .
Common Reagents and Conditions: The binding of parathyroid hormone-related protein (1-36) to its receptor is facilitated by physiological conditions, including appropriate pH and ionic strength. No specific reagents are required for this interaction, as it occurs naturally within the body .
Major Products Formed: The primary product of the interaction between parathyroid hormone-related protein (1-36) and its receptor is the activation of intracellular signaling pathways. This activation leads to various physiological responses, such as increased bone formation and calcium transport .
Scientific Research Applications
Parathyroid hormone-related protein (1-36) has numerous scientific research applications across various fields:
Chemistry: In chemistry, parathyroid hormone-related protein (1-36) is used as a model peptide to study protein-protein interactions and receptor binding mechanisms. It serves as a valuable tool for understanding the structural and functional aspects of peptide hormones .
Biology: In biology, parathyroid hormone-related protein (1-36) is studied for its role in cell growth, differentiation, and apoptosis. It is also investigated for its involvement in embryonic development and tissue regeneration .
Medicine: In medicine, parathyroid hormone-related protein (1-36) is explored for its potential therapeutic applications in treating osteoporosis and other bone-related disorders. It is also studied for its role in cancer biology, particularly in the context of tumor-induced bone metastasis .
Industry: In the pharmaceutical industry, parathyroid hormone-related protein (1-36) is utilized in the development of novel therapeutic agents targeting bone diseases and cancer. It is also used in diagnostic assays to study calcium metabolism and related disorders .
Mechanism of Action
Parathyroid hormone-related protein (1-36) exerts its effects by binding to the type 1 parathyroid hormone receptor, a G protein-coupled receptor. This binding activates the cyclic adenosine monophosphate-protein kinase A signaling pathway, leading to the phosphorylation of target proteins and subsequent cellular responses. The primary molecular targets include osteoblasts and osteoclasts, which are involved in bone remodeling. The pathway also influences calcium transport and vascular smooth muscle relaxation .
Comparison with Similar Compounds
- Parathyroid hormone (1-34)
- Abaloparatide
Comparison: Parathyroid hormone-related protein (1-36) and parathyroid hormone (1-34) share structural similarities and bind to the same receptor, the type 1 parathyroid hormone receptor. parathyroid hormone-related protein (1-36) has a broader range of physiological effects, including roles in embryonic development and tissue regeneration, which are not observed with parathyroid hormone (1-34). Abaloparatide, a synthetic analog of parathyroid hormone-related protein (1-36), is used as a therapeutic agent for osteoporosis and has similar anabolic effects on bone .
Parathyroid hormone-related protein (1-36) is unique in its ability to regulate both bone remodeling and calcium transport, making it a valuable compound for scientific research and therapeutic applications.
Properties
Molecular Formula |
C191H305N59O52 |
|---|---|
Molecular Weight |
4260 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C191H305N59O52/c1-25-99(17)149(184(297)217-104(22)155(268)220-122(54-59-144(259)260)165(278)246-151(101(19)27-3)186(299)242-135(77-113-84-207-92-216-113)180(293)250-153(106(24)253)187(300)218-105(23)156(269)221-123(55-60-145(261)262)166(279)249-152(188(301)302)102(20)28-4)247-179(292)128(70-97(13)14)233-174(287)132(74-110-81-204-89-213-110)239-175(288)133(75-111-82-205-90-214-111)237-170(283)127(69-96(11)12)231-171(284)130(72-108-44-33-30-34-45-108)235-172(285)129(71-107-42-31-29-32-43-107)234-161(274)118(50-41-65-210-191(201)202)224-159(272)116(48-39-63-208-189(197)198)223-160(273)117(49-40-64-209-190(199)200)225-167(280)124(66-93(5)6)232-178(291)137(79-147(265)266)240-163(276)120(52-57-141(196)255)228-185(298)150(100(18)26-2)248-182(295)139(87-252)243-158(271)115(47-36-38-62-193)219-142(256)85-211-157(270)114(46-35-37-61-192)222-177(290)136(78-146(263)264)241-176(289)134(76-112-83-206-91-215-112)238-169(282)126(68-95(9)10)230-168(281)125(67-94(7)8)229-162(275)119(51-56-140(195)254)226-173(286)131(73-109-80-203-88-212-109)236-164(277)121(53-58-143(257)258)227-181(294)138(86-251)244-183(296)148(98(15)16)245-154(267)103(21)194/h29-34,42-45,80-84,88-106,114-139,148-153,251-253H,25-28,35-41,46-79,85-87,192-194H2,1-24H3,(H2,195,254)(H2,196,255)(H,203,212)(H,204,213)(H,205,214)(H,206,215)(H,207,216)(H,211,270)(H,217,297)(H,218,300)(H,219,256)(H,220,268)(H,221,269)(H,222,290)(H,223,273)(H,224,272)(H,225,280)(H,226,286)(H,227,294)(H,228,298)(H,229,275)(H,230,281)(H,231,284)(H,232,291)(H,233,287)(H,234,274)(H,235,285)(H,236,277)(H,237,283)(H,238,282)(H,239,288)(H,240,276)(H,241,289)(H,242,299)(H,243,271)(H,244,296)(H,245,267)(H,246,278)(H,247,292)(H,248,295)(H,249,279)(H,250,293)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,197,198,208)(H4,199,200,209)(H4,201,202,210)/t99-,100-,101-,102-,103-,104-,105-,106+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-,152-,153-/m0/s1 |
InChI Key |
NNRMZXDHMCWWRV-RHBZDGMUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


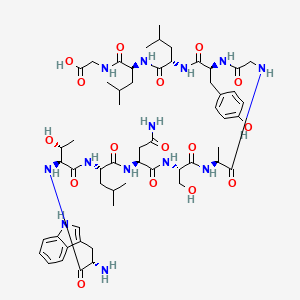

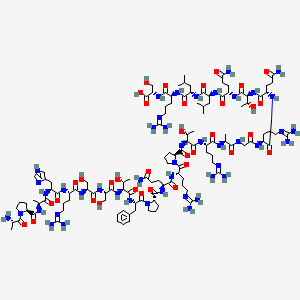
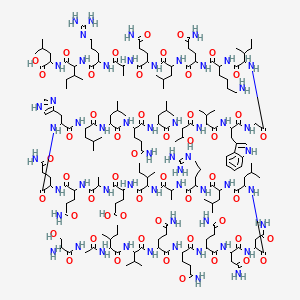
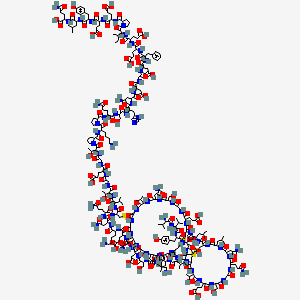
![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)
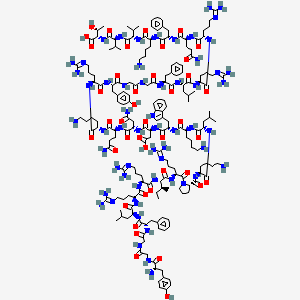
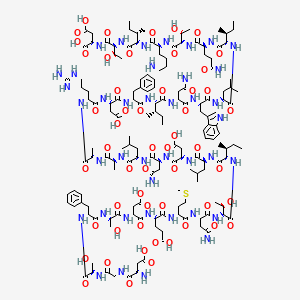

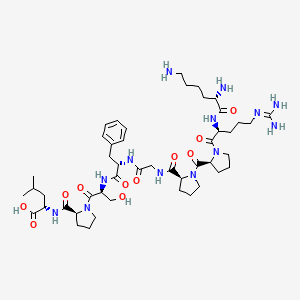
![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)
